Bis(2-phenylaminophenyl)amine

Beschreibung

Contextual Overview of Triarylamine Scaffolds in Organic Chemistry

Triarylamines are a class of organic compounds characterized by a central nitrogen atom bonded to three aryl (aromatic ring) groups. These scaffolds are fundamental in the field of organic electronics due to their excellent electron-donating properties and their ability to transport positive charge carriers (holes). The delocalization of electrons across the multiple aromatic rings allows for the formation of stable radical cations, a crucial property for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nih.govsigmaaldrich.comresearchgate.net

The versatility of triarylamine scaffolds lies in the ability to modify their properties by introducing different functional groups to the aryl rings. This "tuning" allows chemists to precisely control the electronic and physical characteristics of the resulting materials, tailoring them for specific applications. For instance, the incorporation of thiophene (B33073) into a triarylamine framework has been shown to significantly impact the molecular properties of the parent scaffold. nih.govchemrxiv.org Researchers have also explored the synthesis of triarylamines with hydrogen-bonding groups to control their assembly in the solid state. acs.org

Significance of Polyamines in Contemporary Chemical Science

Polyamines are organic compounds that contain two or more amino groups. wikipedia.org They are ubiquitous in biological systems and play critical roles in various cellular processes. frontiersin.orgcambridge.org In the realm of materials science, the significance of polyamines stems from their ability to interact with other molecules through hydrogen bonding and their capacity to act as building blocks for more complex structures. researchgate.netijrpr.com

The presence of multiple amino groups provides polyamines with unique chemical reactivity and the ability to coordinate with metal ions. This has led to their use in the synthesis of catalysts and functional polymers. ijrpr.comsigmaaldrich.com Synthetic polyamines, such as ethyleneamines, are produced on a large scale for use as chemical intermediates in the manufacturing of surfactants and epoxy resin crosslinkers. wikipedia.org The study of polyamines continues to be an active area of research, with new applications constantly being discovered in fields ranging from materials science to medicinal chemistry. ijrpr.comnih.gov

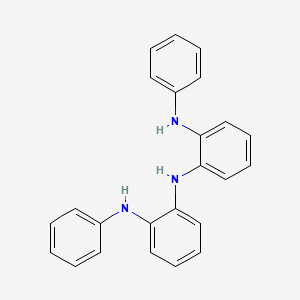

Architectural Features and Research Relevance of Bis(2-phenylaminophenyl)amine

Bis(2-phenylaminophenyl)amine possesses a unique molecular architecture that combines the features of both triarylamines and polyamines. Its structure consists of a central amine group linking two phenylaminophenyl moieties. This arrangement results in a molecule with three nitrogen atoms and four phenyl rings.

The key architectural features of Bis(2-phenylaminophenyl)amine include:

Multiple Redox Centers: The presence of three amine groups provides multiple sites for oxidation, which can be advantageous in charge-transporting materials.

Non-planar Geometry: The phenyl rings are not all in the same plane, leading to a three-dimensional structure that can influence its packing in the solid state and its solubility in organic solvents.

Hydrogen Bonding Capability: The secondary amine groups can participate in hydrogen bonding, which can direct the self-assembly of the molecules and influence the morphology of thin films.

These features make Bis(2-phenylaminophenyl)amine a highly relevant compound for researchers. Its potential applications are being explored in various areas of advanced chemical research, particularly in the design of new materials for organic electronics. The ability to synthesize derivatives of Bis(2-phenylaminophenyl)amine by modifying the peripheral phenyl rings offers a pathway to fine-tune its electronic and physical properties for specific technological applications.

Structure

3D Structure

Eigenschaften

Molekularformel |

C24H21N3 |

|---|---|

Molekulargewicht |

351.4 g/mol |

IUPAC-Name |

2-N-(2-anilinophenyl)-1-N-phenylbenzene-1,2-diamine |

InChI |

InChI=1S/C24H21N3/c1-3-11-19(12-4-1)25-21-15-7-9-17-23(21)27-24-18-10-8-16-22(24)26-20-13-5-2-6-14-20/h1-18,25-27H |

InChI-Schlüssel |

PUKLYMOOIRJRDS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2NC3=CC=CC=C3NC4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Advanced Chemical Transformations

Strategic Approaches to the Synthesis of Bis(2-phenylaminophenyl)amine Derivatives

The creation of the core structure of bis(2-phenylaminophenyl)amine and its analogs relies heavily on modern carbon-nitrogen bond-forming reactions. These methods offer efficient and selective routes to arylamines, overcoming the limitations of classical approaches.

Palladium-Catalyzed Amination Protocols for Aromatic C-N Bond Formation

Palladium-catalyzed amination stands as a cornerstone for the synthesis of arylamines. This powerful tool enables the coupling of aryl halides or pseudohalides with amines, facilitating the construction of the C-N bonds essential for the bis(2-phenylaminophenyl)amine framework. The versatility of this methodology allows for the introduction of a wide array of substituents on the aromatic rings, thereby tuning the electronic and steric properties of the final molecule. The choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields and selectivity. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can significantly enhance the efficiency of the catalytic cycle.

Buchwald-Hartwig and Ullmann Coupling Techniques in Arylamine Synthesis

The Buchwald-Hartwig amination, a specific and highly developed form of palladium-catalyzed C-N coupling, is a premier method for the synthesis of aryl amines. wikipedia.orglibretexts.org This reaction is renowned for its broad substrate scope and functional group tolerance, making it particularly suitable for the synthesis of complex molecules like bis(2-phenylaminophenyl)amine derivatives. wikipedia.org The catalytic cycle typically involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by amine coordination, deprotonation, and reductive elimination to furnish the desired arylamine. wikipedia.orglibretexts.org The choice of ligand is crucial, with various generations of bulky, electron-rich phosphine ligands developed to facilitate the reaction with a wide range of aryl halides and amines. wikipedia.org

Historically, the Ullmann condensation offered an earlier, copper-catalyzed route to arylamines. wikipedia.org Traditional Ullmann reactions often required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of ligated copper catalyst systems that operate under milder conditions, expanding the utility of this classic transformation. chemeurope.com While often superseded by palladium-catalyzed methods for laboratory-scale synthesis due to milder conditions and broader scope, the Ullmann reaction can still be a viable option, particularly in industrial applications.

| Coupling Reaction | Catalyst System | Typical Substrates | Key Advantages |

| Buchwald-Hartwig Amination | Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) + Phosphine ligand (e.g., X-Phos, BINAP) | Aryl halides/triflates and primary/secondary amines | Mild reaction conditions, broad substrate scope, high functional group tolerance |

| Ullmann Condensation | Copper(I) salt (e.g., CuI) + Ligand (e.g., phenanthroline) | Aryl halides and anilines | Cost-effective metal catalyst, effective for electron-rich aryl halides |

Reductive Amination Strategies for Amine Functionality Introduction

Reductive amination provides an alternative pathway for the formation of C-N bonds, typically involving the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. wikipedia.org While more commonly employed for the synthesis of alkylamines, this strategy can be adapted for the synthesis of arylamines. For the synthesis of a molecule like bis(2-phenylaminophenyl)amine, a potential, though less direct, strategy could involve the reductive amination of a suitably functionalized diketone with an aniline derivative. The reaction conditions, particularly the choice of reducing agent (e.g., sodium borohydride, sodium cyanoborohydride), are critical to ensure the selective reduction of the imine intermediate without affecting other functional groups. wikipedia.org

Functionalization and Derivatization of the Bis(2-phenylaminophenyl)amine Core

Once the central bis(2-phenylaminophenyl)amine scaffold is synthesized, its properties can be finely tuned through the introduction of various functional groups on the peripheral aromatic rings.

Peripheral Substituent Effects on Synthetic Accessibility

The electronic nature and steric bulk of substituents on the aryl precursors can significantly influence the efficiency of the C-N bond-forming reactions. Electron-withdrawing groups on the aryl halide can facilitate oxidative addition in palladium-catalyzed couplings, often leading to higher reaction rates. Conversely, electron-donating groups can sometimes slow down the reaction. Steric hindrance, particularly at the ortho position of the aryl halide or the aniline, can also impact the reaction efficiency, potentially requiring more robust catalytic systems or harsher reaction conditions. For instance, in the context of Buchwald-Hartwig amination, the coupling of anilines with ortho-substituted bromoanisoles often necessitates the use of strong bases like potassium tert-butoxide. beilstein-journals.org

| Substituent Position | Electronic Effect | Impact on Reaction Rate (Typical) |

| para | Electron-withdrawing (e.g., -NO₂, -CN) | Increase |

| para | Electron-donating (e.g., -OCH₃, -CH₃) | Decrease |

| ortho | Steric bulk | Decrease |

Post-Synthetic Modification for Tunable Properties

Post-synthetic modification offers a powerful strategy for introducing functional groups onto the bis(2-phenylaminophenyl)amine core after its initial construction. This approach allows for the incorporation of functionalities that might not be compatible with the conditions of the initial C-N bond-forming reactions. For example, amide functionalities can be introduced by reacting the parent amine with acyl chlorides or anhydrides. A study on bis(2-aminophenyl)amine demonstrated its reaction with isobutyryl chloride to yield bis(2-isobutyrylamidophenyl)amine. Further functionalization can be achieved through reactions targeting the peripheral phenyl rings, such as electrophilic aromatic substitution, provided the existing amine functionalities are appropriately protected. These modifications can dramatically alter the electronic properties, solubility, and coordination behavior of the molecule, enabling the tailoring of its characteristics for specific applications, such as in the development of redox-active ligands.

Synthesis of Oligomeric and Polymeric Architectures Incorporating the Bis(2-phenylaminophenyl)amine Unit

The synthesis of oligomeric and polymeric architectures containing the bis(2-phenylaminophenyl)amine unit can be approached through several synthetic methodologies, primarily leveraging the reactive amine functionalities and the aromatic nature of the monomer. These methods are designed to create extended conjugated systems, which are of interest for their potential electronic and optical properties. The primary strategies revolve around oxidative polymerization and other condensation techniques that form bonds between the monomer units.

Oxidative Polymerization

Oxidative polymerization is a common and effective method for the synthesis of polymers from aniline and its derivatives. This process involves the use of a chemical oxidizing agent or an electrochemical process to induce the coupling of monomer units. For bis(2-phenylaminophenyl)amine, oxidative coupling would likely proceed through the formation of radical cations, leading to the formation of new carbon-carbon or carbon-nitrogen bonds between the monomeric units.

The reaction typically involves dissolving the monomer in a suitable solvent, often in the presence of an acid, followed by the addition of an oxidizing agent. Common oxidants used for the polymerization of aromatic amines include ammonium persulfate ((NH₄)₂S₂O₈), potassium persulfate (K₂S₂O₈), and ferric chloride (FeCl₃). researchgate.netdoaj.org The reaction conditions, such as the molar ratio of oxidant to monomer, temperature, and acid concentration, can significantly influence the polymerization process, affecting the polymer's molecular weight, solubility, and final properties. doaj.org

For instance, in the oxidative polymerization of p-phenylenediamine, it has been shown that the reaction yields a modified poly(1,4-benzoquinonediimine-N,N′-diyl-1,4-phenylene) structure. researchgate.netnih.gov A similar reaction pathway can be postulated for bis(2-phenylaminophenyl)amine, where the secondary amine groups and the activated phenyl rings participate in the coupling reactions. The resulting polymer could feature a complex, potentially ladder-type or branched structure, depending on the reaction sites that are activated.

Electrochemical polymerization offers an alternative to chemical oxidation. In this method, a voltage is applied to an electrode immersed in a solution containing the monomer. This process allows for the formation of a polymer film directly on the electrode surface. The properties of the resulting polymer can be controlled by manipulating electrochemical parameters such as the applied potential, current density, and the nature of the electrolyte.

Table 1: Representative Conditions for Oxidative Polymerization of Phenylenediamine Derivatives

| Monomer | Oxidant/Method | Solvent/Electrolyte | Acid/Dopant | Typical Yield (%) | Reference |

| p-phenylenediamine | Potassium persulfate | Hydrochloric acid | - | 85 | researchgate.net |

| 2,5-dimethyl-p-phenylenediamine | Ammonium persulfate | Various | Aluminum triflate | >80 | doaj.org |

| N,N-dialkyl-p-phenylenediamines | Electrochemical | Aqueous solution | - | - | researchgate.net |

| o-phenylenediamine | Potassium dichromate | Various acids | Various acids | - | |

| Aniline Derivatives | Sulfur monochloride (S₂Cl₂) | Dichloromethane | Triethylamine | Moderate |

Note: This table presents data for related phenylenediamine derivatives to illustrate typical polymerization conditions, as direct data for bis(2-phenylaminophenyl)amine is not available.

Other Synthetic Methodologies

Beyond oxidative polymerization, other synthetic strategies can be envisioned for incorporating the bis(2-phenylaminophenyl)amine unit into oligomeric and polymeric structures. These methods often involve condensation reactions with other monomers to create well-defined polymer backbones.

Polycondensation Reactions:

The bis(2-phenylaminophenyl)amine monomer, with its two secondary amine groups, can act as a diamine monomer in polycondensation reactions. For example, it could be reacted with diacyl chlorides, dicarboxylic acids, or dianhydrides to form polyamides or polyimides. mdpi.commdpi.com These polymers would incorporate the bis(2-phenylaminophenyl)amine unit as a repeating segment in the main chain. The properties of the resulting polymers, such as thermal stability and solubility, would be influenced by the choice of the comonomer.

For example, the synthesis of aromatic poly(amide-imide)s has been successfully achieved through a two-step polycondensation reaction of triphenylamine-based diamine monomers with commercially available tetracarboxylic dianhydrides. A similar approach could be adapted for bis(2-phenylaminophenyl)amine.

Palladium-Catalyzed C-N Coupling Reactions:

Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, offer a precise way to form carbon-nitrogen bonds. While typically used for the synthesis of small molecules, these methods can be adapted for polymerization. A dihaloaromatic monomer could be reacted with bis(2-phenylaminophenyl)amine in a step-growth polymerization to yield a well-defined poly(arylamine). This approach allows for greater control over the polymer's regiochemistry and can lead to materials with highly regular structures.

Synthesis of Ladder Polymers:

The rigid and planar nature of the bis(2-phenylaminophenyl)amine structure makes it an interesting candidate for the synthesis of ladder polymers. researchgate.netrsc.org These polymers consist of two parallel backbone chains connected by regular cross-links. The synthesis of ladder polymers is often a multi-step process that involves the initial formation of a linear polymer precursor, followed by a cyclization reaction to form the second strand of the ladder. Given the arrangement of reactive sites in bis(2-phenylaminophenyl)amine, it could potentially be used to create precursor polymers that can then be cyclized to form robust, fully conjugated ladder architectures.

Table 2: Potential Polymer Architectures and Synthetic Routes

| Polymer Architecture | Synthetic Methodology | Potential Comonomer(s) | Key Features of Resulting Polymer |

| Linear Polyamide | Polycondensation | Diacyl chlorides, Dicarboxylic acids | Flexible or rigid backbone depending on comonomer, potential for high thermal stability. |

| Linear Polyimide | Polycondensation | Tetracarboxylic dianhydrides | High thermal stability, good mechanical properties, often used in high-performance applications. |

| Poly(arylamine) | Pd-catalyzed C-N Coupling | Dihaloaromatic compounds | Well-defined structure, tunable electronic properties. |

| Ladder Polymer | Multi-step synthesis (e.g., polymerization followed by cyclization) | - | High rigidity, extended conjugation, potential for high charge carrier mobility. |

The exploration of these synthetic methodologies will be crucial in developing a range of oligomeric and polymeric materials based on the bis(2-phenylaminophenyl)amine unit, paving the way for the investigation of their unique material properties.

Electronic Structure and Photophysical Characterization in Research Contexts

Elucidation of Electronic Transitions and Charge Transfer Mechanisms

The electronic transitions in molecules like Bis(2-phenylaminophenyl)amine are typically dominated by π-π* transitions within the aromatic phenyl rings. The central nitrogen atom, with its lone pair of electrons, acts as a potent electron donor, significantly influencing the energy of the highest occupied molecular orbital (HOMO). In many triphenylamine (B166846) derivatives, the HOMO is largely localized on the nitrogen and the phenyl rings, making the molecule electron-rich and easily oxidizable.

Intramolecular charge transfer (ICT) is a critical process in donor-acceptor molecules, where photoexcitation leads to a significant redistribution of electron density from the donor part of the molecule to the acceptor part. In systems based on Bis(2-phenylaminophenyl)amine, the core amine structure inherently acts as an electron-donating moiety. When functionalized with electron-accepting groups, these systems can exhibit pronounced ICT character upon excitation.

Upon absorption of light, an electron is promoted from the HOMO, which is typically centered on the electron-rich amine core, to the lowest unoccupied molecular orbital (LUMO), which may be located on an acceptor substituent or delocalized over the π-system. This charge separation in the excited state leads to a large change in the dipole moment and is often associated with significant solvatochromism, where the emission wavelength shifts with solvent polarity. The dynamics of ICT can be complex, sometimes involving conformational changes in the excited state, leading to a phenomenon known as twisted intramolecular charge transfer (TICT), where the molecule relaxes into a twisted geometry that further stabilizes the charge-separated state.

The three-dimensional, propeller-like shape of triphenylamine derivatives, including Bis(2-phenylaminophenyl)amine, plays a crucial role in their electronic properties. The twisting of the phenyl rings out of a common plane prevents extensive π-conjugation across the entire molecule in the ground state. This non-planar conformation inhibits intermolecular aggregation and crystallization, which is advantageous for forming stable amorphous films in organic electronic devices.

The degree of twist in the phenyl rings directly affects the electronic coupling between them. A more planar conformation would lead to stronger coupling and a more delocalized electronic structure, while a more twisted conformation reduces this coupling. This conformational flexibility can be influenced by steric hindrance from substituents on the phenyl rings. In the excited state, the molecule may undergo geometric relaxation to a more planar or twisted conformation, which in turn influences the de-excitation pathways, including fluorescence and non-radiative decay. For instance, in a closely related compound, bis(2-isobutyrylamidophenyl)amine, X-ray diffraction studies have confirmed the complex three-dimensional arrangement governed by various intermolecular interactions. nih.govsemanticscholar.org

Redox Processes and Electrochemical Behavior

The electrochemical properties of arylamines are central to their function in hole-transport layers of organic light-emitting diodes (OLEDs) and other electronic devices. Their ability to undergo reversible oxidation is a key characteristic.

Cyclic voltammetry (CV) is the primary technique used to investigate the redox behavior of compounds like Bis(2-phenylaminophenyl)amine. For triphenylamine and its derivatives, CV typically reveals one or more reversible or quasi-reversible oxidation waves. The first oxidation corresponds to the removal of an electron from the HOMO, forming a radical cation. The potential at which this occurs is a measure of the ionization potential of the molecule.

The exact oxidation potential is sensitive to the electronic nature of any substituents on the aromatic rings. Electron-donating groups lower the oxidation potential, making the molecule easier to oxidize, while electron-withdrawing groups have the opposite effect. For a series of imide compounds condensed with a related p-phenylamino(phenyl)amine, electrochemical studies showed quasi-reversible behavior for more conjugated systems. nih.gov

Table 1: Representative Electrochemical Data for Analogous Aromatic Amine Systems

| Compound Class | Oxidation Potential Range (V vs. SCE) | Reversibility |

| p-Substituted Triphenylamines | 0.6 - 1.8 | Generally Reversible |

| Phenylenediamines | Varies with pH and substituents | Often quasi-reversible |

Note: This table provides generalized data for classes of related compounds to illustrate typical behavior. Specific values for Bis(2-phenylaminophenyl)amine are not available in the cited literature.

The radical cations of triphenylamine derivatives are often remarkably stable. This stability arises from the delocalization of the positive charge and the unpaired electron over the three phenyl rings and the central nitrogen atom. The non-planar geometry also sterically protects the radical center, hindering dimerization or reaction with other species.

Electron Spin Resonance (ESR) spectroscopy is a powerful tool for studying these radical species, providing information about the distribution of the unpaired electron density. In many arylamine radical cations, the spin density is primarily located on the central nitrogen atom and the para positions of the phenyl rings. The stability of the radical cation is crucial for the performance of these materials as hole-transporting agents, as it allows for efficient charge transport through a hopping mechanism between neutral and oxidized molecules.

Investigation of Excited State Dynamics

The fate of the molecule after absorbing light is determined by its excited-state dynamics, which encompass all the processes that lead to the de-excitation back to the ground state. These processes can be radiative (fluorescence, phosphorescence) or non-radiative (internal conversion, intersystem crossing).

For fluorescent aromatic amines, the excited state lifetime and quantum yield are key parameters. The excited state can decay via fluorescence, emitting a photon. Alternatively, non-radiative pathways can compete with fluorescence. These can include internal conversion back to the ground state or intersystem crossing to a triplet state. In donor-acceptor systems exhibiting ICT, the excited-state dynamics are often governed by the formation and decay of the charge-transfer state. For instance, the formation of a dark (non-emissive) TICT state can provide an efficient non-radiative decay channel, quenching the fluorescence.

Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, are used to probe these ultrafast processes. By monitoring the absorption of a probe pulse after excitation with a pump pulse, the formation and decay of transient species like excited singlet states, triplet states, and radical ions can be tracked on timescales from femtoseconds to microseconds. While specific lifetime data for Bis(2-phenylaminophenyl)amine is not available, related triphenylamine-based chromophores have shown fluorescence lifetimes in the nanosecond range. nih.gov

Based on a comprehensive search of available scientific literature, there is currently no specific research data available for the compound “Bis(2-phenylaminophenyl)amine” concerning its detailed electronic structure and photophysical characterization, including fluorescence quantum yields, radiative decay pathways, and non-radiative deactivation mechanisms.

Further research would be required to be conducted on this specific compound to determine the properties requested.

Coordination Chemistry and Metallosupramolecular Architectures

Ligand Design Principles for Bis(2-phenylaminophenyl)amine and Its Analogues

The design of bis(2-phenylaminophenyl)amine and its analogues is predicated on creating a flexible yet pre-organized framework capable of binding to a metal center through multiple donor atoms. This tripodal arrangement of nitrogen atoms is a key feature, allowing for the formation of stable five- or six-membered chelate rings, which is entropically favored.

A crucial aspect of this ligand family, particularly analogues like bis(amidophenyl)amines, is their potential to be "redox non-innocent". nih.gov This means the ligand can actively participate in redox processes alongside the metal center, storing and releasing electrons during a chemical transformation. nih.gov This property is vital for multi-electron catalytic cycles. emory.edu The synthesis of such ligands typically involves the reaction of a primary amine with corresponding halogenated precursors, such as isobutyryl chloride with bis(2–aminophenyl)amine to form related structures. nih.gov

Bis(2-phenylaminophenyl)amine is designed to act as a tridentate ligand, coordinating to a metal center through its three nitrogen atoms (NNN-coordination). This creates a stable complex where the metal is held in a pincer-like grip. However, variations in coordination are possible, with the ligand potentially acting in a bidentate fashion depending on the steric and electronic properties of the metal center and other coordinating species.

In analogous systems, such as those involving amine bis(phenolate) ligands, both bidentate (κ²) and tridentate (κ³) coordination modes have been observed in the same crystal structure. nih.govumn.edu This suggests a dynamic process where one of the donor arms may coordinate or dissociate from the metal center, which can be a crucial step in a catalytic cycle. nih.gov This flexibility allows the ligand to adapt to the geometric preferences of various metal ions, from square planar to octahedral.

The binding of a tripodal ligand like bis(2-phenylaminophenyl)amine to an octahedral metal center can result in different stereoisomers, typically designated as meridional (mer) or facial (fac). In the mer isomer, the three nitrogen donor atoms lie in a plane that also contains the metal ion. In the fac isomer, the three nitrogen atoms are positioned on one face of the octahedron. The preferred arrangement is influenced by factors such as the bite angle of the ligand and steric hindrance between the phenyl groups. The study of related bis(2-picolyl)amine complexes shows that both mer and trans-fac or cis-fac stereochemistries can be isolated depending on the reaction conditions and the metal ion. rsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with bis(2-phenylaminophenyl)amine and its analogues is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and electronic properties. Common methods include single-crystal X-ray diffraction, NMR and IR spectroscopy, and elemental analysis. nih.govresearchgate.net

The flexible nature of the bis(2-phenylaminophenyl)amine scaffold allows it to stabilize a wide range of transition metals in various coordination geometries. Depending on the metal ion, its oxidation state, and the presence of co-ligands, coordination environments from square planar to trigonal bipyramidal and octahedral can be achieved.

For instance, studies on related amine bis(phenolate) ligands with cobalt(II), nickel(II), and copper(II) have revealed dinuclear structures with trigonal bipyramidal and distorted octahedral geometries. nih.gov Similarly, first-row transition metal-halide complexes with the tripodal ligand tris(2-dimethylaminophenyl)amine have been shown to produce five-coordinate complexes with distorted trigonal bipyramidal geometries. researchgate.net

Table 1: Examples of Coordination Geometries in Complexes with Analogous Tripodal Ligands

| Metal Ion | Analogous Ligand System | Coordination Geometry |

| Cobalt(II) | Amine bis(phenolate) | Trigonal Bipyramidal nih.gov |

| Nickel(II) | Amine bis(phenolate) | Distorted Octahedral nih.gov |

| Copper(II) | Amine bis(phenolate) | Square Pyramidal nih.gov |

| Iron(III) | Tris(2-dimethylaminophenyl)amine | Trigonal Bipyramidal researchgate.net |

| Palladium(II) | Bridging amine bis(phenolate) | Square Planar nih.gov |

This table presents data from analogous ligand systems to illustrate the range of possible coordination environments.

The coordination of a metal ion significantly perturbs the electronic structure of the bis(2-phenylaminophenyl)amine ligand. This influence is readily observed through techniques like UV-visible spectroscopy, where coordination can lead to shifts in absorption bands. More profoundly, when redox-active metals are used, there can be significant electronic coupling between the metal d-orbitals and the ligand's π-system.

In complexes with redox-noninnocent ligands, such as o-iminobenzosemiquinonates, the electron distribution between the metal and the ligand can be ambiguous. nih.gov For example, a complex might be described as a divalent metal with a radical ligand or a trivalent metal with a non-radical ligand. nih.gov This electronic flexibility is key to the catalytic activity of such complexes. Magnetic susceptibility measurements and EPR spectroscopy are crucial tools for determining the true electronic structure and oxidation states of both the metal and the ligand in these systems. nih.gov

Catalytic Applications of Bis(2-phenylaminophenyl)amine-Metal Complexes

The development of transition metal catalysts for multi-electron transformations is a major focus of modern chemistry. emory.edu Metal complexes derived from bis(2-phenylaminophenyl)amine and its analogues are promising candidates for such applications due to their tunable steric and electronic properties and the potential for ligand-based redox activity.

Complexes of related bis(amidophenyl)amine ligands with earth-abundant metals like nickel have been investigated for catalytic oxidative dehydrogenation reactions. emory.edu Modifications to the ligand framework, such as altering electronic properties or steric bulk, have been shown to significantly impact the catalytic reactivity of the corresponding metal complexes. emory.edu Furthermore, mechanistic studies on related nickel complexes in aziridination reactions have suggested that a high-valent Ni(III) species, supported by a ligand radical, acts as the reactive intermediate. emory.edu Palladium complexes with similar aminophosphine (B1255530) ligands have also demonstrated high activity as catalysts for Heck reactions. researchgate.net

Table 2: Catalytic Applications of Metal Complexes with Analogous Ligands

| Metal | Analogous Ligand | Catalytic Reaction | Reference |

| Nickel(II) | Bis(amidophenyl)amine | Oxidative Dehydrogenation | emory.edu |

| Nickel(II) | Bis(amidophenyl)amine | Aziridination | emory.edu |

| Ruthenium(II) | Bis(amidophenyl)amine | C-H Amination | emory.edu |

| Palladium(II) | Bis(diphenylphosphinomethyl)amino | Heck Reaction | researchgate.net |

| Iron | Amine bis(phenolate) | Cross-coupling, Polymerization | nih.gov |

This table provides examples of catalytic activities observed for complexes of structurally similar ligands.

Lack of Publicly Available Research on the Catalytic Applications of Bis(2-phenylaminophenyl)amine

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the documented research concerning the specific compound Bis(2-phenylaminophenyl)amine, particularly in the areas of coordination chemistry and catalysis as outlined in the requested article structure. Despite extensive searches for data related to its use in homogeneous or heterogeneous catalytic systems and associated mechanistic studies, no specific findings for this compound could be retrieved.

The fields of coordination chemistry and catalysis heavily rely on published, peer-reviewed research to establish the properties and applications of chemical compounds. Ligands based on amine scaffolds are indeed a broad and vital class of molecules in catalysis, known for their ability to form stable complexes with a variety of transition metals and facilitate a wide range of chemical transformations. However, research in this area is highly specific to the structure of the ligand .

Without available studies on the coordination of Bis(2-phenylaminophenyl)amine to metal centers, or its subsequent application and performance in any catalytic reactions, it is not possible to provide scientifically accurate information for the following sections as requested:

Mechanistic Studies of Catalytic Reactions Utilizing Amine-Based Ligands:As there are no documented catalytic reactions employing Bis(2-phenylaminophenyl)amine, there are no corresponding mechanistic studies. Research into reaction kinetics, the identification of catalytic intermediates, or the specific role of the ligand in a catalytic cycle is contingent on the prior establishment of a successful catalytic system.

Therefore, the creation of an article focusing solely on the catalytic applications of Bis(2-phenylaminophenyl)amine cannot be fulfilled at this time due to the absence of foundational research in the specified areas.

Supramolecular Chemistry and Self Assembly Research

Non-Covalent Interactions Governing Self-Assembly of Bis(2-phenylaminophenyl)amine Derivatives

The self-assembly of Bis(2-phenylaminophenyl)amine derivatives is primarily dictated by a delicate interplay of non-covalent forces. Understanding these interactions is crucial for designing and controlling the resulting supramolecular structures.

Hydrogen bonding plays a pivotal role in directing the assembly of Bis(2-phenylaminophenyl)amine derivatives into ordered crystalline structures. The amine groups (N-H) present in the molecule can act as hydrogen bond donors, while the nitrogen atoms and the π-electron clouds of the phenyl rings can serve as acceptors.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|

Data for this table would be populated from specific crystallographic information file (CIF) of a relevant derivative, illustrating typical hydrogen bond lengths and angles.

The presence of multiple hydrogen bond donors and acceptors in the Bis(2-phenylaminophenyl)amine framework allows for the formation of diverse and intricate hydrogen-bonding motifs, leading to various crystalline polymorphs and cocrystals with tailored properties.

In addition to hydrogen bonding, π-stacking interactions between the aromatic phenyl rings are a significant driving force in the self-assembly of Bis(2-phenylaminophenyl)amine derivatives in condensed phases. These interactions, arising from the electrostatic and van der Waals forces between the electron-rich π-systems, contribute significantly to the stability of the resulting supramolecular structures.

| Interaction Type | Contribution (%) |

|---|

This table would be populated with data from Hirshfeld surface analysis of a relevant derivative, showing the relative importance of different non-covalent interactions.

The interplay between the directionality of hydrogen bonds and the less directional but significant π-stacking interactions allows for the fine-tuning of the molecular arrangement in the solid state, influencing properties such as crystal morphology and thermal stability.

Formation of Ordered Nanostructures and Soft Materials

The ability of Bis(2-phenylaminophenyl)amine derivatives to engage in directional and cooperative non-covalent interactions makes them excellent candidates for the bottom-up fabrication of ordered nanostructures and soft materials like gels and liquid crystals.

Hierarchical self-assembly is a process where molecules first assemble into primary structures, which then organize into larger, more complex architectures. In solution, Bis(2-phenylaminophenyl)amine derivatives can undergo a step-wise assembly process. Initially, hydrogen bonding and π-stacking interactions can lead to the formation of small aggregates or one-dimensional chains. These primary assemblies can then further organize into higher-order structures such as nanofibers, nanoribbons, or nanosheets.

The nature of the solvent plays a crucial role in this process, as it can influence the strength and directionality of the non-covalent interactions. For instance, in non-polar solvents, hydrogen bonding is more pronounced, favoring the formation of well-defined aggregates. At interfaces, such as the air-water or solid-liquid interface, the reduced dimensionality and the presence of surface forces can guide the self-assembly of these molecules into highly ordered two-dimensional structures. This interface-induced assembly can be a powerful strategy for the controlled fabrication of thin films and patterned surfaces with specific functionalities. While direct studies on the hierarchical self-assembly of Bis(2-phenylaminophenyl)amine are emerging, analogous systems like diphenylalanine have been shown to self-assemble into core-branched nanostructures in solution, which then form nanofibers or microvesicles at interfaces, demonstrating the principle of hierarchical and interface-induced assembly. nih.gov

To achieve a higher degree of control over the self-assembly process, templated and directed assembly approaches can be employed. In templated assembly, a pre-existing structure, such as a patterned surface or a macromolecule, is used to guide the organization of the Bis(2-phenylaminophenyl)amine derivatives. The template can interact with the molecules through specific non-covalent interactions, directing their arrangement into a desired pattern.

For example, a patterned substrate with alternating hydrophilic and hydrophobic regions could be used to direct the assembly of amphiphilic derivatives of Bis(2-phenylaminophenyl)amine into well-defined linear arrays. Similarly, the cavities of porous materials or the grooves of a DNA origami structure could serve as templates for the formation of one-dimensional nanostructures. Directed assembly involves the use of external fields, such as electric or magnetic fields, or flow, to influence the orientation and alignment of the self-assembling molecules. This can be particularly useful for creating large-area, highly aligned arrays of nanostructures for applications in electronics and photonics.

Stimuli-Responsive Supramolecular Systems

A particularly exciting area of research is the development of stimuli-responsive supramolecular systems based on Bis(2-phenylaminophenyl)amine derivatives. These "smart" materials can change their structure and properties in response to external stimuli such as pH, light, temperature, or the presence of specific chemical species.

The amine functionalities in the Bis(2-phenylaminophenyl)amine core are susceptible to protonation and deprotonation, making them ideal candidates for the development of pH-responsive materials. mdpi.com In acidic conditions, the amine groups can become protonated, leading to electrostatic repulsion between the molecules and the disassembly of the supramolecular structure. Conversely, in basic conditions, deprotonation can trigger self-assembly. This pH-switchable behavior could be harnessed for applications in drug delivery, where a change in pH could trigger the release of an encapsulated therapeutic agent.

Furthermore, by incorporating photochromic or redox-active moieties into the Bis(2-phenylaminophenyl)amine framework, it is possible to create materials that respond to light or changes in redox potential. For example, the incorporation of an azobenzene (B91143) unit could allow for the reversible control of self-assembly using UV and visible light. Similarly, the introduction of a redox-active group like ferrocene (B1249389) could enable the switching of the material's properties through oxidation and reduction. The formation of supramolecular gels from derivatives of Bis(2-phenylaminophenyl)amine could also lead to stimuli-responsive soft materials, where the gel-sol transition can be triggered by external cues. nih.govnih.gov

Research on Bis(2-phenylaminophenyl)amine Reveals Limited Supramolecular Studies

Despite the growing interest in supramolecular chemistry and the development of stimuli-responsive materials, a comprehensive review of scientific literature indicates a notable scarcity of research focused specifically on the chemical compound Bis(2-phenylaminophenyl)amine. In particular, detailed studies into the modulation of its self-assembly by external stimuli such as light, pH, and redox conditions, as well as the dynamic characteristics of its potential supramolecular polymerization, are largely absent from published research.

While the broader field of supramolecular chemistry has extensively explored the self-assembly of various organic molecules, and the development of polymers that respond to external triggers is a well-established area of investigation, these explorations have not significantly encompassed Bis(2-phenylaminophenyl)amine. General principles of supramolecular chemistry involve the spontaneous association of molecules through non-covalent interactions to form larger, ordered structures. The ability to control this assembly process using external stimuli is a key goal for the creation of advanced materials with applications in areas such as sensing, drug delivery, and nanotechnology.

However, the application of these principles to Bis(2-phenylaminophenyl)amine has not been a focal point of research. Consequently, there is a lack of specific data and detailed findings regarding how light, changes in acidity or alkalinity (pH), or oxidation-reduction (redox) reactions might influence the aggregation or polymerization of this particular compound. Similarly, the dynamic nature of any potential supramolecular polymers formed from Bis(2-phenylaminophenyl)amine, which would describe the reversibility and adaptability of these structures, remains an uninvestigated area.

The absence of dedicated research on the supramolecular behavior of Bis(2-phenylaminophenyl)amine means that there are no established findings to report on the specific subsections of interest, namely the external stimuli for assembly modulation and the dynamic aspects of its supramolecular polymerization. Further experimental investigation would be required to elucidate these properties.

Advanced Materials Science Applications and Device Physics Research

Charge Transport Materials in Organic Electronic Devices

Triarylamine derivatives are a cornerstone in the development of organic electronic devices due to their excellent hole-transporting capabilities, high thermal stability, and good film-forming properties. daneshyari.commdpi.com These characteristics are essential for the efficient operation of multi-layered devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). nih.govrsc.org However, no specific studies detailing the synthesis or application of Bis(2-phenylaminophenyl)amine as a charge transport material were found in the scientific literature.

Hole Transport Layer (HTL) Development in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The function of a Hole Transport Layer (HTL) is to facilitate the efficient injection and transport of holes from the anode to the emissive layer in OLEDs or the active layer in OPVs, while simultaneously blocking the passage of electrons. nih.gov This enhances charge recombination efficiency in the desired region, leading to improved device performance. mdpi.com Materials used for HTLs should possess high hole mobility, appropriate Highest Occupied Molecular Orbital (HOMO) energy levels to match the anode's work function, and high thermal and morphological stability. daneshyari.comnih.gov

Numerous triarylamine compounds, such as TPD and NPB, are widely used as HTLs. mdpi.com Research often focuses on modifying the core triarylamine structure to fine-tune these properties. daneshyari.comnih.gov Despite the extensive research into this class of materials, there are no available reports on the performance of Bis(2-phenylaminophenyl)amine as an HTL in either OLED or OPV devices. Consequently, no performance data, such as current efficiency, power efficiency, external quantum efficiency (EQE), or fill factor for devices employing this specific compound, can be provided.

Charge Carrier Mobility Characterization in Thin Film Devices

While studies have characterized the mobility of various polymeric and small-molecule triarylamine derivatives, such as poly-TPD, nih.govsemanticscholar.org no experimental or theoretical data on the charge carrier mobility of Bis(2-phenylaminophenyl)amine have been published. Therefore, a data table comparing its mobility values cannot be generated.

Active Components in Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of flexible and low-cost electronics. researchgate.net The active component, a semiconductor, forms a conductive channel between the source and drain electrodes, modulated by a gate voltage. Triarylamine-based compounds are often explored as p-type semiconductors in OFETs due to their inherent hole-transporting nature. researchgate.net There is no available research describing the use of Bis(2-phenylaminophenyl)amine as the active semiconductor in an OFET.

Structure-Performance Relationships in Triarylamine-Based Semiconductors

The performance of a triarylamine-based semiconductor in an OFET is deeply linked to its molecular structure. Factors such as the substitution pattern on the phenyl rings, the planarity of the molecule, and the nature of the linkages between aromatic units significantly influence molecular packing in the solid state. rsc.orgresearchgate.net This packing, in turn, dictates the electronic coupling between adjacent molecules and, consequently, the charge carrier mobility. Research has shown that modifying side chains or the core structure can enhance performance. rsc.org However, without experimental data for Bis(2-phenylaminophenyl)amine, no analysis of its specific structure-performance relationship can be made.

Device Architectures and Fabrication Methodologies

OFETs can be fabricated in various architectures, such as bottom-gate, top-gate, bottom-contact, and top-contact configurations. The choice of architecture and fabrication method (e.g., vacuum deposition, spin-coating) depends on the properties of the semiconductor and other materials used. No publications describe the fabrication or performance of an OFET device incorporating Bis(2-phenylaminophenyl)amine, preventing any discussion of suitable device architectures or fabrication methodologies for this specific compound.

Integration into Chemosensory Platforms

Organic semiconductors, including amine-based compounds, can be integrated into OFETs or other platforms to act as chemical sensors. mdpi.com The principle often relies on the interaction between the analyte and the semiconductor, which modulates the electrical characteristics of the device, such as the drain current. mdpi.com This allows for the sensitive detection of various chemical species. nih.govnih.gov While the amine groups in triarylamines could potentially interact with certain analytes, there is no published research exploring the use of Bis(2-phenylaminophenyl)amine in any chemosensory application. Therefore, details on its sensitivity, selectivity, or response to specific analytes are not available.

Optical and Electrochemical Sensing Mechanisms

No research articles were identified that specifically investigate the optical and electrochemical sensing mechanisms of Bis(2-phenylaminophenyl)amine. The fundamental principles of optical sensors often rely on changes in absorbance or fluorescence upon interaction with an analyte, while electrochemical sensors typically measure changes in current or potential. However, without experimental data for this specific compound, a detailed discussion of its sensing mechanisms is not possible.

Analyte Specificity and Selectivity Studies

There is no available data from selectivity and specificity studies on Bis(2-phenylaminophenyl)amine-based sensors. Such studies are crucial for determining a sensor's utility and typically involve testing the sensor's response to a target analyte in the presence of various potentially interfering species. The absence of this research indicates that the potential of this compound for selective analyte detection has not been explored or reported.

Development of Novel Sensor Architectures

A conclusive article on the advanced materials science applications and device physics research of Bis(2-phenylaminophenyl)amine in sensing cannot be generated at this time due to the lack of published research in this specific area.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and properties of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the ground-state properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for systems of the size of Bis(2-phenylaminophenyl)amine. A typical DFT study would involve optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, a wealth of information can be derived.

Key ground-state properties calculated using DFT include:

Molecular Geometry: This provides precise bond lengths, bond angles, and dihedral angles, defining the three-dimensional structure of the molecule.

Electronic Properties: The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Dipole Moment: This calculation reveals the polarity of the molecule, which influences its solubility and intermolecular interactions.

Vibrational Frequencies: These calculations predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data to confirm the structure.

Below is an illustrative data table of what DFT calculations for Bis(2-phenylaminophenyl)amine might yield, based on typical values for similar aromatic amines.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -5.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 3.4 eV |

| Dipole Moment | 1.5 D |

| Total Energy | -XXX Hartrees |

To understand how Bis(2-phenylaminophenyl)amine interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that can predict the properties of molecules in their electronically excited states. TD-DFT is instrumental in interpreting UV-visible absorption and emission spectra.

Key parameters obtained from TD-DFT calculations include:

Vertical Excitation Energies: These correspond to the energies of electronic transitions from the ground state to various excited states, which correlate with the absorption maxima in a UV-vis spectrum.

Oscillator Strengths: This value indicates the probability of a particular electronic transition occurring. Higher oscillator strengths correspond to more intense absorption peaks.

Nature of Electronic Transitions: TD-DFT can identify the molecular orbitals involved in an electronic transition, for example, whether it is a π-π* or n-π* transition. This is crucial for understanding the photophysical properties of the molecule.

An example of a data table that would be generated from TD-DFT calculations on Bis(2-phenylaminophenyl)amine is shown below. The values are representative of similar aromatic compounds.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength | Major Contribution |

|---|---|---|---|---|

| S1 | 3.94 | 315 | 0.25 | HOMO -> LUMO |

| S2 | 4.21 | 294 | 0.18 | HOMO-1 -> LUMO |

| S3 | 4.53 | 274 | 0.05 | HOMO -> LUMO+1 |

Molecular Dynamics Simulations of Conformational Landscapes

While quantum chemical calculations provide detailed electronic information about a static molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of the molecule's movements.

Bis(2-phenylaminophenyl)amine, with its multiple phenyl rings, is expected to have significant conformational flexibility. The rotation around the C-N bonds can lead to various conformers with different energies. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its properties and reactivity.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly include solvent molecules, allowing for a detailed investigation of solute-solvent interactions. These simulations can reveal how the solvent affects the conformational preferences of Bis(2-phenylaminophenyl)amine and its dynamic behavior. For example, a polar solvent might stabilize a more polar conformer of the molecule.

Reaction Mechanism Elucidation Through Computational Methods

Computational methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction pathway. For a molecule like Bis(2-phenylaminophenyl)amine, computational studies could be used to investigate its synthesis mechanisms or its reactivity in various chemical transformations. For instance, the mechanism of its oxidation or its participation in coupling reactions could be explored.

Transition State Analysis of Synthetic Pathways

The generally accepted mechanism for the Buchwald-Hartwig amination begins with the oxidative addition of an aryl halide to a low-valent palladium(0) complex. This is followed by the coordination of the amine and subsequent deprotonation by a base to form a palladium(II) amido complex. The final and often rate-limiting step is the reductive elimination from this intermediate to form the C-N bond of the desired diarylamine and regenerate the palladium(0) catalyst.

Computational studies on related systems have quantified the energy barriers associated with these elementary steps. For instance, DFT calculations on the reductive elimination from various palladium(II) amido complexes have shown that the structure of the phosphine (B1218219) ligand and the electronic properties of the amido and aryl groups significantly influence the activation energy of this step. acs.org Kinetic studies on the reductive elimination from RuPhos-based palladium amido complexes, which are relevant to the synthesis of diarylamines, have identified this step as rate-determining. acs.org

Below is a table summarizing representative calculated free energy barriers for the reductive elimination step in analogous palladium-catalyzed amination reactions, providing insight into the energetics of forming the final C-N bond.

| Reacting Complex | Ligand | Calculated ΔG‡ (kcal/mol) | Reference |

| (t-Bu3P)Pd(n-butyl)(N(H)Ph) | t-Bu3P | ~24 | nih.gov |

| (P,O-ligand)Pd(n-butyl)(N(H)Ph) | P,O-bidentate | 26.9 | nih.gov |

| (RuPhos)Pd(3-anisole)(N(Ph)2) | RuPhos | ~20-25 (context dependent) | acs.org |

| (L1)Pd(aryl)(diarylamido) | L1 | (rate-determining) | acs.org |

This table is illustrative and compiles data from studies on analogous systems to provide context for the transition state energies involved in the synthesis of complex diarylamines.

Catalytic Cycle Modeling for Metal-Amine Complexes

Modeling the entire catalytic cycle for the formation of bis(2-phenylaminophenyl)amine provides a comprehensive understanding of the reaction mechanism. Such models, typically constructed using DFT, map out the relative energies of all intermediates and transition states, revealing the most favorable reaction pathway and identifying potential catalyst resting states or deactivation pathways.

For the palladium-catalyzed synthesis of diarylamines, the catalytic cycle generally involves the following key species:

Pd(0)L_n Catalyst: The active catalytic species.

Oxidative Addition Complex: Formed from the reaction of the Pd(0) catalyst with the aryl halide.

Amine Adduct: Formed by the coordination of the amine to the oxidative addition complex.

Palladium(II) Amido Complex: Generated after deprotonation of the coordinated amine by a base.

Reductive Elimination Transition State: The high-energy point leading to C-N bond formation.

Computational studies on similar C-N coupling reactions have elucidated the energetics of the entire cycle. For example, in the palladium-catalyzed amination of aryl halides, the reductive elimination step is often found to have the highest energy barrier, making it the turnover-limiting step. nih.gov However, the nature of the resting state of the catalyst can vary depending on the specific reaction conditions and the ligands employed. In some systems, a palladium(II) amido complex has been identified as the resting state. acs.org

The table below presents a hypothetical, yet plausible, relative Gibbs free energy profile for the key steps in a palladium-catalyzed diarylamine synthesis, based on computational studies of analogous reactions.

| Step | Intermediate/Transition State | Relative Gibbs Free Energy (ΔG, kcal/mol) |

| Catalyst + Substrates | Pd(0)L2 + Ar-X + R2NH | 0.0 |

| Oxidative Addition (TS) | [L2Pd(Ar)(X)]‡ | +15 to +20 |

| Oxidative Addition Product | L2Pd(Ar)(X) | -5 to -10 |

| Amine Coordination/Deprotonation (TS) | [L2Pd(Ar)(NR2)]‡ + HX | +10 to +15 |

| Pd(II) Amido Complex (Resting State) | L2Pd(Ar)(NR2) | -10 to -15 |

| Reductive Elimination (TS) | [L2Pd(Ar)(NR2)]‡ | +20 to +25 (Rate-Determining) |

| Product Complex | Pd(0)L2(Ar-NR2) | -20 to -30 |

| Product Release | Pd(0)L2 + Ar-NR2 | -25 to -35 |

This table provides a generalized energy profile based on data from various computational studies on Buchwald-Hartwig amination reactions. The exact values would be specific to the bis(2-phenylaminophenyl)amine synthesis.

Future Research Directions and Emerging Paradigms

Exploration of Novel Derivatization Strategies for Enhanced Functionality

The core structure of Bis(2-phenylaminophenyl)amine offers multiple sites for chemical modification, enabling the tuning of its physical and chemical properties. Future research will likely focus on novel derivatization strategies to introduce specific functionalities, thereby expanding its application scope.

Key areas of exploration include:

Introduction of Photoresponsive and Electroresponsive Groups: Incorporating moieties such as azobenzenes, spiropyrans, or ferrocenyl groups could imbue the molecule with light- or redox-switchable properties. This would enable the development of "smart" materials that can respond to external stimuli.

Attachment of Polymerizable Groups: Functionalization with groups like vinyl, acrylate, or epoxide moieties would allow for the integration of Bis(2-phenylaminophenyl)amine into polymer backbones. This could lead to the creation of functional polymers with tailored optical, electronic, or mechanical properties.

Coordination Site Modification: Strategic placement of coordinating groups (e.g., pyridyl, bipyridyl, or phosphine (B1218219) units) can transform the molecule into a sophisticated ligand for catalysis or the construction of complex metal-organic frameworks (MOFs).

Chiral Derivatization: The introduction of chiral centers is a crucial step towards creating materials for enantioselective recognition and separation. nih.gov This involves reacting the parent amine with chiral reagents to create diastereomeric derivatives that can be separated and subsequently used for chiral applications. nih.gov

Common derivatization reactions for amines, such as acylation, alkylation, and silylation, can be adapted to introduce these new functional groups. iu.edu For instance, acylation with acid chlorides or anhydrides can be used to attach a wide variety of substituents. iu.edu

Table 1: Potential Derivatization Strategies and Enhanced Functionalities

| Derivatization Strategy | Functional Group to Introduce | Potential Enhanced Functionality |

|---|---|---|

| Photoresponsive Modification | Azobenzene (B91143), Spiropyran | Light-controlled switching, optical data storage |

| Electroresponsive Modification | Ferrocene (B1249389), Viologen | Redox switching, electrochromic materials |

| Polymerization | Acrylate, Styrene, Epoxide | Processable functional polymers, coatings |

| Metal Coordination | Pyridine, Bipyridine, Phosphine | Catalysis, sensors, metal-organic frameworks |

Multi-functional Materials Design Based on Bis(2-phenylaminophenyl)amine

The inherent properties of Bis(2-phenylaminophenyl)amine, such as its electron-donating nature and flexible conformation, make it an excellent scaffold for designing multi-functional materials. Future research will focus on integrating multiple functionalities into a single material system. Diarylamines and triarylamines are already recognized for their use in functional materials like solar cells and LEDs. su.se

Emerging design paradigms include:

Energetic Metal-Organic Frameworks (E-MOFs): Nitrogen-rich compounds are ideal for constructing E-MOFs. mdpi.com By using derivatized Bis(2-phenylaminophenyl)amine as a ligand, it may be possible to create novel E-MOFs with high thermal stability and low sensitivity, which are valuable for applications in propellants and explosives. mdpi.com

Stimuli-Responsive Polymers: As mentioned, incorporating the derivatized molecule into polymer chains could lead to materials that change their properties in response to light, heat, or chemical signals. ijrpr.com These have potential applications in drug delivery, sensors, and self-healing materials. ijrpr.com

Luminescent Sensors: By attaching fluorophores or chromophores, the molecule can be engineered to act as a sensor for specific ions or molecules. The binding of an analyte would induce a change in the emission properties of the material, allowing for sensitive detection.

Catalytic Scaffolds: Immobilizing catalytic metal centers onto a polymer or framework derived from Bis(2-phenylaminophenyl)amine could lead to robust and recyclable catalysts for various organic transformations.

Sustainable Synthesis and Processing Methodologies

As with all chemical manufacturing, there is a strong drive towards developing greener and more sustainable methods for the synthesis of diarylamines. acs.org Conventional methods often rely on costly and environmentally harmful transition metal catalysts. acs.org

Future research in this area will prioritize:

Metal-Free Catalysis: Developing synthetic routes that avoid the use of transition metals is a key goal. su.seacs.org This eliminates concerns about toxicity and residual metal contamination in the final products. acs.org Recent advancements include using hypervalent iodine reagents or employing one-pot strategies that proceed under mild, metal-free conditions. su.seacs.org

Atom Economy and Waste Reduction: Designing synthetic pathways that maximize the incorporation of starting materials into the final product (high atom economy) is a core principle of green chemistry. su.se This includes developing one-pot reactions that eliminate the need to isolate intermediates, thereby reducing solvent usage and waste generation. acs.org

Use of Greener Solvents: Research is ongoing to replace traditional volatile organic solvents with more environmentally friendly alternatives, such as water or bio-derived solvents like cyclopentyl methyl ether (CPME). rsc.org

Flow Chemistry: Continuous flow processes offer several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and easier scalability. rsc.org Adapting the synthesis of Bis(2-phenylaminophenyl)amine and its derivatives to flow conditions represents a significant step towards more sustainable production. rsc.org

Table 2: Comparison of Synthesis Methodologies for Diarylamines

| Method | Catalyst | Advantages | Disadvantages | Sustainability Aspect |

|---|---|---|---|---|

| Buchwald-Hartwig Coupling | Palladium | High efficiency, broad scope | Costly, toxic metal catalyst; residual metal contamination | Moderate |

| Ullmann Condensation | Copper | Lower cost than palladium | High reaction temperatures, often requires strong bases | Low to Moderate |

| Metal-Free Cascade Reaction | Hypervalent Iodine Reagents | Metal-free, energy-efficient, low waste | Limited by starting material availability | High |

| One-Pot Oxidative Rearrangement | None (Metal-Free) | Inexpensive starting materials, high atom economy | May have limitations in substrate scope | High |

Advanced Characterization Techniques for Supramolecular Assemblies

Understanding the arrangement of molecules in the solid state is crucial for designing materials with desired properties. The self-assembly of Bis(2-phenylaminophenyl)amine and its derivatives into complex supramolecular structures is governed by weak intermolecular interactions such as hydrogen bonding and π-π stacking. nih.gov

Future research will increasingly rely on advanced characterization techniques to probe these assemblies:

Hirshfeld Surface Analysis: This computational tool allows for the visualization and quantification of intermolecular interactions within a crystal structure. nih.govnih.gov It helps in understanding the forces that direct crystal packing and can be used to predict how modifications to the molecular structure will affect the resulting supramolecular architecture. nih.gov

Single-Crystal X-ray Diffraction: This remains the gold standard for determining the precise three-dimensional structure of molecules and their arrangement in crystals. nih.gov High-resolution diffraction studies will continue to be essential for understanding the subtle structural details of new derivatives and their assemblies.

Solid-State NMR Spectroscopy: This technique provides valuable information about the local environment of atoms in the solid state, complementing the long-range order information obtained from X-ray diffraction. It is particularly useful for studying disordered or amorphous materials.

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM): These high-resolution microscopy techniques can visualize supramolecular assemblies on surfaces, providing direct insight into how molecules organize at interfaces.

Interdisciplinary Research at the Interface of Chemistry and Engineering

The full realization of the potential of Bis(2-phenylaminophenyl)amine-based materials requires close collaboration between chemists, materials scientists, and engineers. ijrpr.com This interdisciplinary approach is essential for translating fundamental chemical discoveries into practical applications. ijrpr.com

Future collaborative efforts will likely focus on:

Device Fabrication and Integration: Chemists can design and synthesize novel materials, but engineers are needed to incorporate these materials into functional devices such as organic light-emitting diodes (OLEDs), solar cells, and sensors.

Process Engineering and Scale-up: Chemical engineers will play a crucial role in developing safe, efficient, and scalable processes for the production of these new materials, including the implementation of sustainable technologies like flow chemistry. rsc.org

Computational Modeling and Materials Design: Collaboration with computational scientists will enable the use of modeling and simulation to predict the properties of new materials before they are synthesized, accelerating the design and discovery process.

Biomedical Engineering: Functionalized derivatives of Bis(2-phenylaminophenyl)amine could find applications in biomedical engineering, for example, as components of biocompatible polymers, drug delivery vehicles, or bio-imaging agents. ijrpr.com This requires a deep understanding of both the chemical properties of the material and its interaction with biological systems.

By fostering these interdisciplinary collaborations, the scientific community can unlock new functionalities and applications for materials derived from Bis(2-phenylaminophenyl)amine, addressing key challenges in areas ranging from electronics and energy to catalysis and healthcare.

Q & A

Q. What are the recommended synthetic routes for preparing Bis(2-phenylaminophenyl)amine, and what reaction conditions optimize yield?

Bis(2-phenylaminophenyl)amine can be synthesized via nucleophilic aromatic substitution or Ullmann-type coupling reactions. A typical method involves reacting 2-aminophenyl derivatives with halogenated phenylamine precursors under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO at 80–120°C . Catalytic systems, such as CuI with 1,10-phenanthroline, enhance coupling efficiency for diarylamine formation. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of aryl halide to amine) and inert atmosphere to prevent oxidation of intermediates .

Q. How should researchers purify Bis(2-phenylaminophenyl)amine to achieve high purity for spectroscopic characterization?

Post-synthesis purification involves column chromatography using silica gel with a gradient eluent (e.g., hexane/ethyl acetate, 4:1 to 1:1) to remove unreacted starting materials and byproducts. Recrystallization from ethanol or toluene further improves purity (>98%), as confirmed by HPLC analysis . For trace metal removal (e.g., residual copper), chelating agents like EDTA in aqueous washes are recommended .

Q. What spectroscopic techniques are critical for characterizing Bis(2-phenylaminophenyl)amine’s structure?

Key techniques include:

- ¹H/¹³C NMR : To confirm aromatic proton environments and amine connectivity.

- High-resolution mass spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]⁺).

- FT-IR : Identification of N-H stretching (~3400 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Advanced labs may use X-ray crystallography for solid-state structure elucidation, requiring slow evaporation of saturated DCM/hexane solutions to grow single crystals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for Bis(2-phenylaminophenyl)amine derivatives?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. activation) often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized assays : Use positive controls (e.g., known inhibitors) and replicate experiments across independent labs.

- Purity validation : Employ LC-MS to confirm compound integrity and rule out degradation products .

- Computational docking : Compare binding modes of the compound with target enzymes using software like AutoDock Vina to identify structure-activity relationships .

Q. What strategies are effective for studying the environmental fate of Bis(2-phenylaminophenyl)amine in aquatic systems?

Ecotoxicity assessments should follow OECD guidelines:

- Acute/chronic toxicity tests : Use Daphnia magna or algae to determine EC₅₀ values under standardized conditions .

- Degradation studies : Monitor hydrolysis/photolysis rates via HPLC-UV, noting half-life under varying pH and light exposure .

- Bioaccumulation potential : Calculate logP values (e.g., using EPI Suite) to predict partitioning behavior .

Q. How can computational modeling predict the electronic properties of Bis(2-phenylaminophenyl)amine for optoelectronic applications?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and charge transport properties. Key parameters include:

Q. What safety protocols are essential for handling Bis(2-phenylaminophenyl)amine in laboratory settings?

Adhere to GHS hazard codes (e.g., H315 for skin irritation, H410 for aquatic toxicity):

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods during synthesis to minimize inhalation of vapors .

- Waste disposal : Collect residues in sealed containers for incineration at licensed facilities .

Methodological Guidance for Data Interpretation

Q. How should researchers analyze conflicting solubility data for Bis(2-phenylaminophenyl)amine in organic solvents?

Solubility discrepancies often stem from crystallinity variations. Strategies include:

- Thermogravimetric analysis (TGA) : Detect solvent retention in crystallized samples.

- Dynamic light scattering (DLS) : Measure aggregation in solution-phase studies.

- Co-solvent systems : Test binary mixtures (e.g., DMSO/water) to enhance dissolution .

Q. What experimental designs minimize side reactions during functionalization of Bis(2-phenylaminophenyl)amine?

To avoid undesired products (e.g., over-alkylation):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.